Dasabuvir sodium
Overview
Description
Dasabuvir sodium is a non-nucleoside inhibitor used in the treatment of chronic hepatitis C virus (HCV) infection. It is administered in combination with ombitasvir, paritaprevir, and ritonavir. The drug primarily targets the NS5B protein, a crucial component of HCV replication. Its binding site on the NS5B polymerase is specific to genotype 1 HCV strains .
Molecular Structure Analysis
Dasabuvir’s molecular structure consists of a non-nucleoside scaffold. It binds to the palm domain of the NS5B polymerase, inducing a conformational change that prevents viral RNA elongation. The binding sites for non-nucleoside NS5B inhibitors are not conserved across HCV genotypes, limiting Dasabuvir’s use to genotype 1 .
Scientific Research Applications
Enhancing Oral Bioavailability
Dasabuvir sodium, a non-nucleoside polymerase inhibitor for hepatitis C virus (HCV) treatment, presents challenges in oral bioavailability due to its extremely low aqueous solubility. The development of dasabuvir monosodium monohydrate, a stable and manufacturable drug substance, significantly enhanced its dissolution and oral absorption. This advancement enabled the commercialization of Viekira Pak, a triple-combination direct-acting antiviral HCV regimen. The research underscores the potential of salt formation in improving the solubility and dissolution rate of poorly soluble drugs, offering insights applicable to other insoluble compounds (Chen et al., 2022).
In Vitro Activity and Resistance Profile
Dasabuvir demonstrates potent in vitro activity against HCV, selectively inhibiting HCV genotype 1 polymerases. Its efficacy in the HCV subgenomic replicon system was affirmed against various genotype 1 clinical isolates. The study of dasabuvir’s resistance profile revealed specific variants that confer resistance, enhancing our understanding of its mechanism and guiding combination therapy development for HCV genotype 1 infections (Kati et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
sodium;[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]naphthalen-2-yl]-methylsulfonylazanide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N3O5S.Na/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18;/h6-15H,1-5H3,(H,27,30,31);/q-1;+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCGKKLFRJCTFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)[N-]S(=O)(=O)C)N4C=CC(=O)NC4=O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N3NaO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.